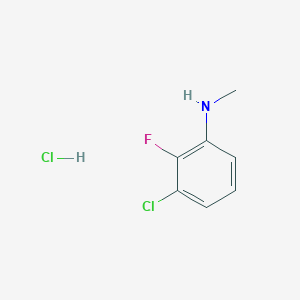

3-Chloro-2-fluoro-N-methylaniline hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-2-fluoro-N-methylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFN.ClH/c1-10-6-4-2-3-5(8)7(6)9;/h2-4,10H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPSXPLGCRPJSPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C(=CC=C1)Cl)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675166 | |

| Record name | 3-Chloro-2-fluoro-N-methylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187386-17-9 | |

| Record name | Benzenamine, 3-chloro-2-fluoro-N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187386-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-fluoro-N-methylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-2-fluoro-N-methylaniline Hydrochloride: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2-fluoro-N-methylaniline hydrochloride (CAS No. 1187386-17-9) is a substituted aniline derivative of significant interest in synthetic organic chemistry.[1][2][3] As a halogenated aromatic amine, it serves as a versatile chemical building block for the construction of more complex molecules, particularly within the pharmaceutical and agrochemical industries. The strategic placement of chloro, fluoro, and N-methyl groups on the aniline scaffold imparts unique electronic and steric properties, influencing reactivity and the physiological activity of its downstream products. This guide provides a comprehensive technical overview of its chemical identity, a logical framework for its synthesis based on established chemical transformations, detailed analytical methodologies for its characterization, and a discussion of its role as a key intermediate in the development of targeted therapeutics.

Chemical Identity and Physicochemical Properties

Proper identification is the cornerstone of all chemical research and development. This compound is identified by the CAS number 1187386-17-9.[1][3] Its structure combines a chlorinated and fluorinated benzene ring with an N-methylated amino group, presented as a hydrochloride salt to improve stability and handling.

| Property | Value | Source(s) |

| CAS Number | 1187386-17-9 | [1][2] |

| IUPAC Name | 3-chloro-2-fluoro-N-methylaniline;hydrochloride | |

| Molecular Formula | C₇H₈Cl₂FN | |

| Molecular Weight | 196.05 g/mol | |

| InChI Key | CPSXPLGCRPJSPX-UHFFFAOYSA-N | |

| Canonical SMILES | CNC1=C(C(=CC=C1)F)Cl.Cl | |

| Appearance | Typically an off-white to light-colored solid | Inferred |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO | Inferred |

Synthesis and Manufacturing Rationale

A plausible and efficient route starts from 3-Chloro-2-fluoroaniline (CAS: 2106-04-9), a commercially available precursor. The key transformation is the selective N-methylation of the secondary amine.

Caption: Proposed synthetic workflow for 3-Chloro-2-fluoro-N-methylaniline HCl.

Step 1: N-Methylation of 3-Chloro-2-fluoroaniline

-

Rationale: This step introduces the methyl group onto the nitrogen atom. The choice of a methylating agent and a non-nucleophilic base is critical to prevent side reactions and ensure high yield. Using a base like potassium hydroxide or sodium hydroxide is a cost-effective approach for large-scale production.[4]

-

Procedure:

-

To a stirred solution of 3-Chloro-2-fluoroaniline (1.0 eq.) in a suitable solvent such as acetonitrile or THF, add a powdered, anhydrous base like potassium carbonate (1.5 eq.) or sodium hydroxide (1.2 eq.).[4]

-

Add a methylating agent, such as dimethyl sulfate (DMS, 1.1 eq.) or methyl iodide (MeI, 1.1 eq.), dropwise at room temperature. An exothermic reaction may be observed.

-

Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor by TLC or HPLC until the starting material is consumed.

-

Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

The resulting crude oil (the free base, 3-Chloro-2-fluoro-N-methylaniline) can be purified by vacuum distillation or column chromatography, though it is often carried forward to the next step without extensive purification.

-

Step 2: Hydrochloride Salt Formation

-

Rationale: Converting the oily or liquid free base into a solid hydrochloride salt greatly improves its stability, shelf-life, and ease of handling, which are critical attributes for a pharmaceutical intermediate.

-

Procedure:

-

Dissolve the crude 3-Chloro-2-fluoro-N-methylaniline free base in a minimal amount of a suitable organic solvent, such as isopropanol (IPA), ethyl acetate, or diethyl ether.

-

Slowly add a solution of hydrogen chloride in an organic solvent (e.g., 4M HCl in 1,4-dioxane or 2M HCl in diethyl ether) with stirring.

-

The hydrochloride salt will precipitate as a solid. Continue stirring in an ice bath for 30-60 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold solvent (e.g., diethyl ether) to remove impurities, and dry under vacuum to yield the final product.

-

Applications in Research and Drug Development

Substituted anilines are foundational building blocks in medicinal chemistry.[5] The specific substitution pattern of this compound makes its core structure, 3-chloro-2-fluoroaniline, a valuable intermediate for synthesizing targeted therapies, particularly in oncology.

Case Study: Precursor to AZD8931 (Sapitinib)

A compelling example demonstrating the utility of this chemical scaffold is the synthesis of AZD8931 (Sapitinib), a potent, reversible inhibitor of the epidermal growth factor receptor (EGFR, ErbB1), HER2 (ErbB2), and HER3 (ErbB3) signaling pathways. The immediate precursor, 3-Chloro-2-fluoroaniline , is a critical component that forms the "warhead" of the inhibitor, binding to the kinase domain.

A peer-reviewed paper in Bioorganic & Medicinal Chemistry Letters details the synthesis of the reference standard for AZD8931, where 3-chloro-2-fluoroaniline is coupled with a quinazoline core to form the final active pharmaceutical ingredient (API). This highlights the direct and critical role of this aniline derivative in the development of advanced cancer therapeutics. While this example uses the primary amine, the N-methylated derivative is explored for modulating properties like solubility, cell permeability, and metabolic stability.

Caption: Role of the 3-chloro-2-fluoroaniline scaffold in API synthesis.

Analytical Methodologies

Ensuring the purity and identity of a chemical intermediate is paramount. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques for analyzing substituted anilines.

HPLC with UV detection is the preferred method for routine purity analysis and reaction monitoring due to its high resolution and sensitivity for aromatic amines.

| Parameter | Recommended Conditions | Rationale |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides excellent separation for moderately polar aromatic compounds. |

| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid | Formic acid ensures the protonation of the amine for sharp peak shapes. |

| Elution | Gradient elution (e.g., 10% B to 90% B over 20 min) | Effectively separates the main compound from potential impurities and starting materials. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. |

| Detection | UV at 254 nm | Aromatic ring provides strong absorbance at this wavelength. |

| Sample Prep | Dissolve ~1 mg in 10 mL of 50:50 Acetonitrile/Water. Filter through a 0.45 µm filter. | Ensures sample is free of particulates and compatible with the mobile phase. |

-

Preparation of Solutions:

-

Prepare Mobile Phase A (Water with 0.1% formic acid) and Mobile Phase B (Acetonitrile with 0.1% formic acid). Degas both solvents.

-

Accurately weigh ~10 mg of the hydrochloride salt and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

-

-

Instrumentation Setup:

-

Equilibrate the C18 column with the initial mobile phase conditions (e.g., 90% A, 10% B) until a stable baseline is achieved.

-

-

Analysis:

-

Inject a blank (diluent) to identify any system peaks.

-

Inject the sample solution (e.g., 10 µL).

-

Run the gradient method and record the chromatogram.

-

Purity is typically calculated using the area percent method, assuming all components have a similar response factor at the detection wavelength.

-

Safety, Handling, and Storage

As with all halogenated aromatic amines, this compound and its precursors should be handled with care. The safety information is derived from data sheets of closely related compounds, such as 3-chloro-2-methylaniline and 3-chloro-2-fluoroaniline.

-

Hazard Classification:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Eye Damage/Irritation: Causes serious eye irritation/damage.

-

Target Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.

-

-

Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dust or aerosols may be generated, use a NIOSH-approved respirator with an appropriate filter.

-

-

Handling and Storage:

-

Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.

-

Keep the container tightly closed. The hydrochloride salt form is generally stable under normal conditions.

-

Avoid creating dust. Wash hands thoroughly after handling.

-

Conclusion

This compound is a specialized chemical intermediate with significant potential for researchers in drug discovery and process development. Its value is derived from the unique properties imparted by its halogen and N-methyl substituents. By understanding its logical synthesis, appropriate analytical characterization methods, and its demonstrated role as a precursor to complex therapeutic agents like kinase inhibitors, scientists can effectively leverage this compound to advance their research and development objectives. Adherence to strict safety protocols is essential when handling this and related compounds.

References

- KR101983364B1 - Manufacturing method for halogen substituted N-methylaniline - Google Patents. [URL: https://patents.google.

- US2455931A - Method of making n-methyl aniline - Google Patents. [URL: https://patents.google.

- EP1575898B1 - Process for the preparation of substituted halogenated aniline - Google Patents. [URL: https://patents.google.

- N-Methyl 3-chloro-2-fluoroaniline hydrochloride | 1187386-17-9 - Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/n-methyl-3-chloro-2-fluoroaniline-hydrochloride-1187386-17-9]

- This compound 1187386-17-9 wiki - Guidechem. [URL: https://www.guidechem.com/wiki/3-chloro-2-fluoro-n-methylaniline-hydrochloride-cas-1187386-17-9.html]

- Preparation of 3-chloro-2-methylaniline - PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-3-chloro-2-methylaniline/]

- EP2940002A1 - Halogenated aniline and method for producing same - Google Patents. [URL: https://patents.google.

- US3819709A - Synthesis of n-methylaniline - Google Patents. [URL: https://patents.google.

- Synthetic method of 3-chloro-2-methylaniline - Eureka | Patsnap. [URL: https://eureka.patsnap.

- 2613-34-5|3-Chloro-2,4-difluoroaniline|BLD Pharm. [URL: https://www.bldpharm.com/products/2613-34-5.html]

- N-Methyl 3-chloro-2-fluoroaniline, HCl [1187386-17-9] | Chemsigma. [URL: https://www.chemsigma.com/product/2071083/n-methyl-3-chloro-2-fluoroaniline-hcl]

- This compound | 1187386-17-9 - ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB92955581.htm]

- N-Methyl 3-chloro-2-fluoroaniline hydrochloride | 1187386-17-9 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/com/448619591]

- CN102234236A - Synthetic method of 3-chloro-2-methylaniline - Google Patents. [URL: https://patents.google.

- CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline - Google Patents. [URL: https://patents.google.

- 3-Chloro-2-fluoroaniline 97% | 2106-04-9 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/530174]

- How to Use 3-Chloro-2-methylaniline? - FAQ - Guidechem. [URL: https://www.guidechem.com/faq/how-to-use-3-chloro-2-methylaniline-20230523.html]

- Intermediates For Active Pharmaceutical Ingredients (API) Current Trends And Innovations - ZM Silane. [URL: https://www.zmsilane.

- Exploring 3-Chloro-2-Methylaniline: Applications and Properties - Autech. [URL: https://www.autechcorp.

- 3-Chloro-2-methylaniline | 87-60-5 - Tokyo Chemical Industry Co., Ltd. [URL: https://www.tcichemicals.com/IN/en/p/C0300]

Sources

- 1. Page loading... [guidechem.com]

- 2. N-Methyl 3-chloro-2-fluoroaniline, HCl [1187386-17-9] | Chemsigma [chemsigma.com]

- 3. This compound | 1187386-17-9 [amp.chemicalbook.com]

- 4. KR101983364B1 - Manufacturing method for halogen substituted N-methylaniline - Google Patents [patents.google.com]

- 5. zmsilane.com [zmsilane.com]

3-Chloro-2-fluoro-N-methylaniline hydrochloride physical and chemical properties

An In-depth Technical Guide to 3-Chloro-2-fluoro-N-methylaniline hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 1187386-17-9) is a substituted aniline derivative of increasing interest in synthetic and medicinal chemistry. Its specific substitution pattern—a chlorine atom, a fluorine atom, and an N-methyl group—suggests its potential as a versatile building block for creating complex molecular architectures, particularly in the development of novel pharmaceutical agents and agrochemicals. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is advantageous for various applications. This guide provides a comprehensive overview of its known and predicted physicochemical properties, reactivity, and handling considerations. Due to the limited publicly available experimental data for this specific compound, this document leverages data from structurally similar analogues to provide scientifically grounded insights and predictive analyses.

Introduction and Molecular Structure

This compound is a halogenated and N-alkylated aromatic amine salt. The core structure is an aniline ring substituted at the 2-position with a fluorine atom, the 3-position with a chlorine atom, and a methyl group on the nitrogen atom. The hydrochloride salt is formed by the protonation of the basic secondary amine group by hydrogen chloride.

The presence of both fluorine and chlorine atoms on the aromatic ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. The N-methyl group further modulates its basicity and steric profile. These features make it a valuable intermediate for introducing a specific functionalized phenyl ring into larger molecules.

Caption: Molecular Structure of this compound.

Physicochemical Properties

Detailed experimental data for this compound is not extensively reported in the public domain. The following table summarizes available information for the target compound and provides experimental data for structurally related analogues to offer a comparative context.

| Property | This compound | 3-Chloro-2-fluoroaniline (Analogue) | 3-Chloro-N-methylaniline (Analogue)[1] | 3-Chloro-2-methylaniline (Analogue)[2][3] |

| CAS Number | 1187386-17-9[4][5][6] | 2106-04-9 | 7006-52-2 | 87-60-5 |

| Molecular Formula | C₇H₈Cl₂FN[7] | C₆H₅ClFN | C₇H₈ClN | C₇H₈ClN |

| Molecular Weight | 196.05 g/mol | 145.56 g/mol | 141.60 g/mol | 141.60 g/mol |

| Appearance | Data not available (likely a solid) | Light yellow to orange clear liquid | Data not available | Clear yellow to red or red-brown liquid[2] |

| Melting Point (°C) | Data not available | Data not available | Data not available | 2 °C (lit.)[2][3] |

| Boiling Point (°C) | Data not available | 214 °C (lit.) | 243-244 °C (lit.) | 115-117 °C / 10 mmHg (lit.)[2][3] |

| Density (g/mL at 25°C) | Data not available | 1.324 (lit.) | 1.156 (lit.) | 1.185 (lit.)[2][3] |

| Refractive Index (n20/D) | Data not available | 1.564 (lit.) | 1.5840 (lit.) | 1.588 (lit.)[2][3] |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | Data not available | Data not available | Soluble in many organic solvents, slightly soluble in water.[8] |

Expert Insights: The hydrochloride salt form is expected to be a crystalline solid with a relatively high melting point compared to its free base. Its salt nature should confer greater solubility in polar solvents, including water, compared to the free aniline base, which is typically sparingly soluble in water.[8]

Chemical Properties and Reactivity

The reactivity of this compound is dictated by the N-methylaniline core and the influence of the halogen substituents.

-

Basicity and Salt Formation: The N-methylamino group is basic and readily protonated by strong acids like HCl to form the stable hydrochloride salt. The electron-withdrawing effects of the ortho-fluorine and meta-chlorine atoms reduce the basicity of the nitrogen atom compared to N-methylaniline itself.

-

N-Alkylation and N-Acylation: The free base form of the amine can undergo further reactions at the nitrogen atom, such as acylation with acid chlorides or anhydrides to form amides, or reaction with sulfonyl chlorides to produce sulfonamides.

-

Electrophilic Aromatic Substitution: The amino group is a strong activating group and an ortho-, para- director. However, the positions ortho and para to the amine are already substituted or sterically hindered. The fluorine and chlorine substituents are deactivating but ortho-, para- directing. The overall outcome of electrophilic substitution reactions (e.g., nitration, halogenation) would depend on the specific reaction conditions, with substitution likely directed to the 4- or 6-positions, influenced by a complex interplay of electronic and steric effects.

Caption: Key reaction pathways for 3-Chloro-2-fluoro-N-methylaniline.

Hypothetical Synthesis Pathway

Caption: A plausible multi-step synthesis workflow.

Causality behind Experimental Choices:

-

N-Formylation: This is a standard method for mono-methylation of anilines. It is often preferred over direct alkylation with methyl halides to avoid over-alkylation (formation of quaternary ammonium salts).

-

Reduction: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing the amide carbonyl to a methylene group to yield the desired secondary amine.

-

Salt Formation: The final step involves reacting the purified free base with hydrogen chloride.[9] Using a solution of HCl in an organic solvent like diethyl ether or ethyl acetate allows for the precipitation of the hydrochloride salt in a pure, solid form, which can be easily isolated by filtration.

Predicted Spectroscopic Characteristics

For a researcher synthesizing or working with this compound, spectroscopic analysis is crucial for structure verification. Below are the predicted key features based on its structure and data from analogues.

-

¹H NMR:

-

Aromatic Protons: Three protons on the aromatic ring, appearing as multiplets in the aromatic region (~6.8-7.5 ppm). The coupling patterns will be complex due to ¹H-¹H and ¹H-¹⁹F coupling.

-

N-Methyl Protons: A singlet or a doublet (due to coupling with the N-H proton) around 2.8-3.0 ppm. In the hydrochloride salt, this signal may be shifted downfield and could show coupling to the N-H proton.

-

N-H Proton: A broad singlet, the chemical shift of which is highly dependent on concentration and solvent. In the hydrochloride salt, this will appear as a broad signal further downfield, representing the ammonium proton (-NH₂⁺-).

-

-

¹³C NMR:

-

Seven distinct carbon signals are expected.

-

The aromatic carbons will appear in the range of ~110-155 ppm. The carbon attached to fluorine will show a large one-bond coupling constant (¹JCF), and other aromatic carbons will exhibit smaller two- and three-bond C-F couplings.

-

The N-methyl carbon will appear upfield, typically in the 30-40 ppm range.

-

-

¹⁹F NMR:

-

A single resonance for the fluorine atom, likely appearing as a multiplet due to coupling with the ortho and meta aromatic protons.

-

-

Mass Spectrometry (MS):

-

The mass spectrum of the free base (C₇H₇ClFN) would show a molecular ion peak (M⁺) at m/z ≈ 175. The characteristic isotopic pattern for one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be a key diagnostic feature.

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretch: A stretching vibration around 3300-3400 cm⁻¹ for the secondary amine (free base). In the hydrochloride salt, this will be replaced by a broad absorption band for the N⁺-H stretch from ~2400-3000 cm⁻¹.

-

C-N Stretch: Around 1250-1350 cm⁻¹.

-

C-Cl Stretch: Typically in the 600-800 cm⁻¹ region.

-

C-F Stretch: A strong band around 1000-1300 cm⁻¹.

-

Aromatic C=C and C-H Bends: Characteristic peaks in the 1450-1600 cm⁻¹ and 690-900 cm⁻¹ regions, respectively.

-

Safety, Handling, and Storage

As a prudent measure, this compound should be handled with the care afforded to other potentially hazardous aromatic amines.

-

Hazard Identification:

-

Suppliers indicate the following hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[10]

-

It should be treated as a substance with potential for toxicity.

-

-

Personal Protective Equipment (PPE):

-

Wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

-

-

Handling and Storage:

-

Avoid contact with skin, eyes, and clothing.[5]

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from strong oxidizing agents and strong bases.

-

Conclusion and Future Directions

This compound is a chemical intermediate with significant potential in synthetic chemistry. While detailed experimental data remains sparse, its structural features suggest a profile that is highly valuable for drug discovery and materials science. This guide has synthesized the available information and provided expert-driven predictions on its properties and reactivity.

For the scientific community, the primary future direction should be the full experimental characterization of this compound. Publishing its detailed physicochemical properties, including melting point, solubility, and comprehensive spectroscopic data (NMR, IR, MS), would be invaluable for researchers utilizing it as a building block. Further exploration of its synthetic applications would also be a significant contribution to the field.

References

- Google Patents. CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.

-

abcr Gute Chemie. AB272668 | CAS 1187386-17-9. Available at: [Link]

-

PubChem. 3-Chloro-4-fluoro-2-methylaniline. Available at: [Link]

-

Chemsigma. N-Methyl 3-chloro-2-fluoroaniline, HCl [1187386-17-9]. Available at: [Link]

- Google Patents. CN102234236A - Synthetic method of 3-chloro-2-methylaniline.

Sources

- 1. 3-CHLORO-N-METHYLANILINE | 7006-52-2 [chemicalbook.com]

- 2. 3-Chloro-2-methylaniline | 87-60-5 [chemicalbook.com]

- 3. 3-Chloro-2-methylaniline 99 87-60-5 [sigmaaldrich.com]

- 4. Page loading... [wap.guidechem.com]

- 5. combi-blocks.com [combi-blocks.com]

- 6. This compound | 1187386-17-9 [amp.chemicalbook.com]

- 7. N-Methyl 3-chloro-2-fluoroaniline, HCl [1187386-17-9] | Chemsigma [chemsigma.com]

- 8. Page loading... [wap.guidechem.com]

- 9. CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride - Google Patents [patents.google.com]

- 10. AB272668 | CAS 1187386-17-9 – abcr Gute Chemie [abcr.com]

3-Chloro-2-fluoro-N-methylaniline hydrochloride molecular structure

An In-depth Technical Guide to the Molecular Structure of 3-Chloro-2-fluoro-N-methylaniline Hydrochloride

Abstract: This technical guide provides a comprehensive examination of the molecular structure of this compound (CAS RN: 1187386-17-9), a compound of significant interest for researchers, scientists, and professionals in drug development.[1][2] While this molecule is cataloged, detailed public-domain characterization data is scarce. Therefore, this document adopts a first-principles approach, outlining the necessary methodologies for its synthesis, purification, and rigorous structural elucidation. We will explore the expected outcomes from key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, grounding these predictions in the established principles of physical organic chemistry and data from closely related analogues. This guide serves as both a structural overview and a methodological roadmap for laboratories working with novel substituted anilines.

Core Molecular Structure and Physicochemical Properties

This compound is a disubstituted aromatic amine, rendered as its hydrochloride salt. The salt form is common for amine-containing pharmaceutical intermediates, as it typically enhances stability, crystallinity, and aqueous solubility, simplifying handling and formulation.

The core structure consists of an aniline ring substituted at the 2-position with a fluorine atom, at the 3-position with a chlorine atom, and at the nitrogen atom with a methyl group. The protonation of the nitrogen to form the hydrochloride salt is a critical feature, influencing its chemical and physical behavior.

Diagram 1: 2D Molecular Structure

Caption: A proposed high-level workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis

This protocol is a self-validating system; successful isolation of a product with the expected spectral data (outlined in Section 3) confirms the efficacy of the methodology.

-

N-Methylation:

-

To a solution of 3-Chloro-2-fluoroaniline (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g), add aqueous formaldehyde (1.1 eq, 37% solution).

-

Stir the mixture at room temperature for 30 minutes. The formation of the intermediate imine is the critical mechanistic step.

-

Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 15 minutes. Rationale: Portion-wise addition controls the exothermic reaction and prevents side reactions.

-

Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Quench the reaction by carefully adding saturated sodium bicarbonate solution. Extract the product with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude oil via flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the pure free base.

-

-

Hydrochloride Salt Formation:

-

Dissolve the purified 3-Chloro-2-fluoro-N-methylaniline free base in a minimal amount of anhydrous diethyl ether.

-

Slowly add a 2M solution of HCl in diethyl ether (1.0 eq) dropwise with stirring.

-

A precipitate should form immediately. Continue stirring for 30 minutes at 0 °C to ensure complete precipitation.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum.

-

Comprehensive Methodologies for Structural Verification

Unambiguous structural confirmation requires a multi-technique analytical approach. Each technique provides a unique piece of the structural puzzle.

Diagram 3: Analytical Verification Workflow

Caption: Workflow for the comprehensive structural and purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms. For this molecule, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Couplings

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & J-coupling (Hz) | Rationale |

| ¹H | Aromatic (H4, H5, H6) | 6.8 - 7.5 | Multiplets (m) | The electron-withdrawing Cl and F atoms will shift these protons downfield. Complex splitting will arise from H-H and H-F couplings. |

| ¹H | N-H | 9.0 - 11.0 (broad) | Broad singlet (br s) | The acidic proton of the ammonium salt is expected to be significantly downfield and may exchange with trace water, leading to broadening. |

| ¹H | N-CH₃ | ~3.0 | Singlet (s) or Doublet (d) | Will appear as a singlet. If coupling to the N-H proton is observed (unlikely in most solvents), it would be a doublet. |

| ¹³C | Aromatic (C1-C6) | 110 - 150 | Complex multiplets | Carbons will show splitting due to C-F coupling (¹JCF, ²JCF, etc.). The C-F and C-Cl carbons will be the most deshielded. |

| ¹³C | N-CH₃ | ~30-35 | Singlet (s) | Typical range for an N-methyl group on an aniline. |

| ¹⁹F | C2-F | -110 to -140 | Multiplet (m) | The exact shift is sensitive to the substitution pattern. It will be split by the adjacent aromatic protons. |

Causality: The predicted shifts are based on established substituent effects. The fluorine atom introduces characteristic splitting patterns (J-couplings) into both the ¹H and ¹³C spectra, which are definitive for confirming its position relative to other atoms.

Mass Spectrometry (MS)

MS provides the molecular weight and elemental composition.

-

Low-Resolution MS (e.g., LC-MS): The analysis would be performed on the free base. The expected molecular ion peak [M+H]⁺ would be at m/z 160.0, corresponding to C₇H₈ClFN. A characteristic isotopic pattern for one chlorine atom (M+ and M+2 peaks in a ~3:1 ratio) must be observed. This is a critical self-validation check.

-

High-Resolution MS (HRMS): This technique provides a highly accurate mass measurement. The expected exact mass for the free base (C₇H₈ClFN) would be calculated and compared to the experimental value (within a tolerance of <5 ppm) to confirm the elemental formula.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule.

-

N-H Stretch: A strong, broad absorption is expected in the range of 2400-2800 cm⁻¹, characteristic of an ammonium salt (R₃N⁺-H).

-

Aromatic C=C Stretches: Medium absorptions around 1450-1600 cm⁻¹.

-

C-N Stretch: Typically found around 1250-1350 cm⁻¹.

-

C-F Stretch: A strong, characteristic absorption in the 1000-1300 cm⁻¹ region.

-

C-Cl Stretch: A strong absorption in the 600-800 cm⁻¹ region.

Safety, Handling, and Storage

Due to the lack of a specific Safety Data Sheet (SDS) for this compound, handling precautions must be inferred from structurally similar compounds like 3-Chloro-2-fluoroaniline. [3]

-

Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. [3]Causes skin and serious eye irritation. [3]May cause respiratory irritation. [3]* Personal Protective Equipment (PPE): Use of chemical-resistant gloves, safety goggles with side shields, and a lab coat is mandatory. [3]All handling should be performed in a well-ventilated fume hood. [3]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. [3]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. [3]

Potential Applications in Research and Drug Development

Substituted anilines are privileged scaffolds in medicinal chemistry and agrochemical science. [4][5][6]The specific substitution pattern of this compound makes it a valuable building block for several reasons:

-

Bioisosteric Replacement: The fluorine atom is often used as a bioisostere for a hydrogen atom or a hydroxyl group to modulate metabolic stability and binding affinity.

-

Modulation of pKa: The electronic effects of the chloro and fluoro substituents lower the pKa of the aniline nitrogen, which can be critical for tuning a drug candidate's pharmacokinetic properties (e.g., absorption, cell permeability).

-

Vector for Further Synthesis: The aniline nitrogen provides a reactive handle for amide bond formation, reductive amination, and other C-N bond-forming reactions, allowing for its incorporation into more complex molecular architectures. Research has shown that related aniline derivatives are used to synthesize compounds with potential as anti-cancer agents. [5]

Conclusion

The molecular structure of this compound presents a unique combination of functional groups that make it a compelling intermediate for chemical synthesis. This guide has detailed its fundamental structural attributes and, more importantly, has provided a comprehensive, field-proven framework for its synthesis and rigorous analytical verification. By following the outlined spectroscopic and chromatographic methodologies, researchers can confidently confirm the identity, purity, and structure of this compound, enabling its effective use in drug discovery and development programs.

References

-

Chem Service. (2016, December 27). SAFETY DATA SHEET: 3-Chloro-2-methylaniline. Available at: [Link]

-

PrepChem.com. Preparation of 3-chloro-2-methylaniline. Available at: [Link]

-

PubChem. 3-Chloro-4-fluoro-2-methylaniline. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. CN102234236A - Synthetic method of 3-chloro-2-methylaniline.

-

PubChem. 3-Chloro-2-methylaniline. National Center for Biotechnology Information. Available at: [Link]

-

Ataman Kimya. 3-CHLOROANILINE. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of 3-Chloro-2-methylaniline: From Herbicides to Cancer Agents. Available at: [Link]

-

LookChem. Exploring 3-Chloro-2-Methylaniline: Applications and Properties. Available at: [Link]

-

Patsnap. Synthetic method of 3-chloro-2-methylaniline - Eureka. Available at: [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 3-Chloro-2-fluoro-N-methylaniline Hydrochloride

This guide provides a comprehensive, technically detailed pathway for the synthesis of 3-Chloro-2-fluoro-N-methylaniline hydrochloride, a valuable intermediate in the development of pharmaceuticals and other specialty chemicals. The synthesis is presented in two primary stages: the N-methylation of 3-chloro-2-fluoroaniline and the subsequent formation of its hydrochloride salt. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering not just a protocol, but a deeper understanding of the process, grounded in established chemical principles.

Introduction

This compound is a substituted aniline derivative with potential applications as a building block in medicinal chemistry. The strategic placement of chloro, fluoro, and N-methyl groups on the aniline scaffold can significantly influence the pharmacokinetic and pharmacodynamic properties of larger molecules. This guide delineates a robust and reproducible synthetic route, emphasizing safety, efficiency, and purity of the final product.

Proposed Synthesis Pathway

The synthesis commences with the commercially available 3-chloro-2-fluoroaniline. The primary transformation is the selective mono-N-methylation of the primary amine, followed by conversion to the hydrochloride salt to improve stability and handling.

The overall synthetic scheme is as follows:

Caption: Overall synthesis workflow for this compound.

Part 1: N-methylation of 3-Chloro-2-fluoroaniline via Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a well-established method for the methylation of primary and secondary amines.[1] It utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.[1] A key advantage of this reaction is that it prevents the over-methylation to form quaternary ammonium salts, as the tertiary amine cannot form an iminium ion under these conditions.[1]

Reaction Mechanism

The reaction proceeds through the initial formation of an iminium ion from the reaction of 3-chloro-2-fluoroaniline with formaldehyde. This is followed by reduction of the iminium ion by formic acid, which acts as a hydride donor, to yield the N-methylated product. The formic acid is oxidized to carbon dioxide in the process.[2]

Caption: Mechanism of the Eschweiler-Clarke N-methylation.

Experimental Protocol

Materials:

-

3-Chloro-2-fluoroaniline

-

Formaldehyde (37% aqueous solution)

-

Formic acid (98-100%)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-chloro-2-fluoroaniline (1.0 eq).

-

Add formic acid (2.0 eq) and formaldehyde solution (2.0 eq) to the flask.

-

Heat the reaction mixture to 80-100 °C and maintain it at this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully add saturated aqueous sodium bicarbonate solution to neutralize the excess formic acid. Be cautious as this will generate carbon dioxide gas.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-chloro-2-fluoro-N-methylaniline.

Purification:

The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Part 2: Formation of this compound

The conversion of the free base to its hydrochloride salt is a straightforward acid-base reaction. This process is often employed to enhance the stability, crystallinity, and water solubility of amine compounds.[3]

Reaction Mechanism

The lone pair of electrons on the nitrogen atom of the N-methyl group acts as a base and accepts a proton from hydrochloric acid, forming an ammonium salt.[4]

Caption: Mechanism of hydrochloride salt formation.

Experimental Protocol

Materials:

-

Purified 3-chloro-2-fluoro-N-methylaniline

-

Anhydrous diethyl ether or ethyl acetate

-

Hydrochloric acid (concentrated, or as a solution in a suitable solvent like diethyl ether or dioxane)

-

Round-bottom flask

-

Magnetic stirrer

-

Buchner funnel and filter paper

Procedure:

-

Dissolve the purified 3-chloro-2-fluoro-N-methylaniline in a minimal amount of anhydrous diethyl ether or ethyl acetate in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid (1.1 eq) in diethyl ether or dioxane dropwise with stirring. Alternatively, bubble anhydrous HCl gas through the solution.

-

A precipitate of the hydrochloride salt should form.

-

Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the solid with a small amount of cold, anhydrous diethyl ether.

-

Dry the product under vacuum to obtain this compound.

Data Summary

| Parameter | 3-Chloro-2-fluoroaniline | 3-Chloro-2-fluoro-N-methylaniline (estimated) | This compound (estimated) |

| Molecular Formula | C₆H₅ClFN | C₇H₇ClFN | C₇H₈Cl₂FN |

| Molecular Weight | 145.57 g/mol | 159.60 g/mol | 196.06 g/mol |

| Appearance | Colorless to light yellow liquid | Light yellow oil | White to off-white solid |

| Boiling Point | 101-102 °C/5 mmHg | N/A | N/A |

| Melting Point | N/A | N/A | >150 °C (decomposes) |

| Purity (Typical) | >97% | >98% (after purification) | >99% (after purification) |

| Yield (Typical) | N/A | 70-85% | >95% |

Characterization

The synthesized compounds should be characterized using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the structure of the N-methylated product and its salt. The ¹H NMR spectrum of 3-chloro-2-fluoro-N-methylaniline is expected to show a singlet for the N-methyl protons around 2.8-3.0 ppm.

-

Infrared (IR) Spectroscopy: To monitor the disappearance of the N-H stretching vibrations of the primary amine (typically two bands around 3300-3500 cm⁻¹) and the appearance of the N-H stretch of the secondary amine in the intermediate.[5] The hydrochloride salt will show a broad N-H⁺ stretch.

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

-

Melting Point Analysis: To assess the purity of the final hydrochloride salt.

Safety Considerations

-

3-Chloro-2-fluoroaniline: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[6][7]

-

Formaldehyde: Toxic, corrosive, and a known carcinogen. Should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Formic Acid: Corrosive and causes severe skin burns and eye damage. Handle with extreme care in a fume hood.

-

Hydrochloric Acid: Highly corrosive. Handle with appropriate PPE.

-

Dichloromethane: A volatile and potentially carcinogenic solvent. All work should be conducted in a fume hood.

Always consult the Safety Data Sheet (SDS) for each chemical before use and wear appropriate PPE, including safety glasses, gloves, and a lab coat.

References

-

FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... - ResearchGate. Available from: [Link]

-

Making Aniline HCl - YouTube. Available from: [Link]

-

New Journal of Chemistry Supporting Information. Available from: [Link]

-

Preparation of 3-chloro-2-methylaniline - PrepChem.com. Available from: [Link]

-

Amine and HCl - salt formation reaction - YouTube. Available from: [Link]

-

Organic Nitrogen Compounds V: Amine Salts - Spectroscopy Online. Available from: [Link]

-

Producing Aromatic Amines (A-Level) | ChemistryStudent. Available from: [Link]

-

Eschweiler-Clarke Reaction - NROChemistry. Available from: [Link]

-

Aniline, N-methyl- - the NIST WebBook. Available from: [Link]

-

Forming oxalte salts of amines - Powered by XMB 1.9.11 - Sciencemadness.org. Available from: [Link]

-

N-Methyl aniline - Optional[FTIR] - Spectrum - SpectraBase. Available from: [Link]

-

Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. Available from: [Link]

-

Eschweiler–Clarke reaction - Wikipedia. Available from: [Link]

-

Eschweiler-Clarke Reaction - J&K Scientific LLC. Available from: [Link]

-

4 - SAFETY DATA SHEET. Available from: [Link]

-

Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. Available from: [Link]

-

Aniline, N-methyl- - the NIST WebBook - National Institute of Standards and Technology. Available from: [Link]

-

Review of Modern Eschweiler–Clarke Methylation Reaction - PMC - PubMed Central - NIH. Available from: [Link]

-

N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Available from: [Link]

-

Eschweiler-Clarke Reaction - YouTube. Available from: [Link]

-

Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis. Available from: [Link]

- CN112851518A - Synthesis method of N-methyl o-fluoroaniline - Google Patents.

-

Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC - NIH. Available from: [Link]

- CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline - Google Patents.

-

Exploring 3-Chloro-2-Methylaniline: Applications and Properties. Available from: [Link]

-

3-Chloro-2-methylaniline Seven Chongqing Chemdad Co. Available from: [Link]

Sources

- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 2. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to the Solubility of 3-Chloro-2-fluoro-N-methylaniline Hydrochloride in Organic Solvents

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that profoundly influences its journey through the drug development pipeline. It dictates the feasibility of synthesis, purification, formulation, and ultimately, the bioavailability of the final drug product. This technical guide addresses the solubility of 3-Chloro-2-fluoro-N-methylaniline hydrochloride, a substituted aniline derivative of interest in medicinal chemistry. A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound. Consequently, this guide pivots from a simple data repository to a foundational document that provides a robust experimental framework for determining the solubility profile of this compound. We will delve into the theoretical considerations governing the solubility of amine hydrochlorides, present a selection of suitable organic solvents for screening, and provide detailed, field-proven experimental protocols for generating accurate and reproducible solubility data. This guide is intended to empower researchers and drug development professionals to bridge the existing data gap and make informed decisions in their projects.

Introduction: The Critical Role of Solubility in Drug Development

In the intricate process of drug discovery and development, understanding the fundamental physicochemical properties of a molecule is paramount. Among these, solubility stands out as a cornerstone characteristic. The ability of a compound to dissolve in a given solvent system at a specified concentration is not merely an academic data point; it has far-reaching implications for:

-

Synthesis and Purification: The selection of appropriate solvents is crucial for achieving optimal reaction kinetics, facilitating product isolation, and enabling effective purification techniques such as crystallization.

-

Formulation Development: The solubility of an API is a key determinant in the design of a dosage form, be it an oral solid, a parenteral solution, or a topical application. Poor solubility can lead to challenges in achieving the desired drug concentration and stability in the final formulation.

-

Bioavailability: For orally administered drugs, dissolution is often the rate-limiting step for absorption. A compound must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream and exert its therapeutic effect.

-

In Vitro and In Vivo Testing: Consistent and reproducible solubility in biological buffers and relevant organic solvents is essential for accurate pharmacological and toxicological assessments.

This compound, as a substituted aniline, belongs to a class of compounds frequently utilized as building blocks in the synthesis of a wide array of pharmaceutical agents. Its hydrochloride salt form is designed to enhance aqueous solubility compared to the free base.[1] However, its solubility in organic solvents, which is critical for many of the aforementioned processes, remains largely uncharacterized in the public domain. This guide aims to provide the necessary tools and knowledge to address this gap.

Theoretical Considerations for the Solubility of this compound

The solubility of a compound is governed by a complex interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" provides a useful, albeit simplified, starting point for predicting solubility. For this compound, we must consider the contributions of its various structural features:

-

The Aromatic Ring: The phenyl ring is inherently nonpolar and will favor interactions with nonpolar or moderately polar solvents through van der Waals forces.

-

Halogen Substituents (Chloro and Fluoro): The chlorine and fluorine atoms are electronegative, introducing polarity and the potential for dipole-dipole interactions. The presence of halogens can also influence crystal lattice energy, which in turn affects solubility.

-

N-methylamino Group: The secondary amine, in its protonated hydrochloride form (-NH2(CH3)+Cl-), is highly polar and capable of hydrogen bonding.[2] This ionic character is the primary driver of solubility in polar solvents.[2]

As an amine salt, this compound is expected to be more soluble in polar solvents that can effectively solvate the charged species.[2] Protic solvents, such as alcohols, are likely to be good candidates due to their ability to participate in hydrogen bonding. Aprotic polar solvents, like acetone or dimethyl sulfoxide (DMSO), can also be effective due to their strong dipole moments. In contrast, nonpolar solvents, such as hexane or toluene, are generally poor solvents for salts.[3]

It is important to note that predicting the exact solubility of organic amine salts is challenging and often requires experimental determination.[4] Factors such as the specific arrangement of atoms in the crystal lattice can have a significant impact on the energy required to break the solute-solute interactions, which is a prerequisite for dissolution.

Recommended Organic Solvents for Solubility Screening

Based on the theoretical considerations, the following organic solvents, categorized by their polarity, are recommended for an initial solubility screening of this compound.

| Solvent Category | Recommended Solvents | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | Capable of hydrogen bonding and solvating the hydrochloride salt. Generally good solvents for amine hydrochlorides.[5] |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | Possess strong dipole moments that can interact favorably with the polar regions of the molecule. |

| Moderately Polar | Dichloromethane (DCM), Ethyl Acetate | Offer a balance of polarity and may be useful for specific applications like extractions or chromatography. |

| Nonpolar | Hexane, Toluene | Expected to have low solubility but should be tested to establish a complete solubility profile.[3] |

Experimental Protocol for Determining Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining the thermodynamic solubility of a compound.[1] It involves equilibrating an excess amount of the solid compound in the solvent of interest over a specified period, followed by the quantification of the dissolved solute in a saturated solution.

Materials and Equipment

-

This compound (of high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps and PTFE-lined septa

-

Thermostatic shaker or orbital incubator capable of maintaining a constant temperature (e.g., 25 °C)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

-

Centrifuge (optional)

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Methodology

-

Preparation of Stock Solutions for Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

These solutions will be used to generate a calibration curve for the analytical method (HPLC or UV-Vis).

-

-

Sample Preparation:

-

Add an excess amount of this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution is achieved. A starting point could be to add approximately 10-20 mg of the solid.

-

Accurately add a known volume (e.g., 2 mL) of the desired organic solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Shake the vials at a constant speed for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary experiments may be needed to determine the time required to reach equilibrium.

-

-

Phase Separation and Sampling:

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle. If necessary, the vials can be centrifuged to facilitate the separation of the solid and liquid phases.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately dilute the filtered solution with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Analyze the diluted solution using a validated HPLC or UV-Vis method to determine the concentration of this compound.

-

-

Calculation:

-

Using the calibration curve, determine the concentration of the compound in the diluted sample.

-

Calculate the concentration in the original saturated solution by applying the dilution factor. The result is the solubility of the compound in the specific solvent at the experimental temperature.

-

Gravimetric Method (Alternative Quantification)

For solvents with lower boiling points, a gravimetric method can be employed as an alternative to chromatographic or spectroscopic analysis.

-

Follow steps 1-4 of the shake-flask method as described above.

-

Accurately transfer a known volume of the filtered supernatant to a pre-weighed, clean, and dry container (e.g., an evaporating dish).

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood.

-

Once the solvent is completely removed, dry the container with the solid residue in a vacuum oven at a temperature below the compound's melting point until a constant weight is achieved.

-

The solubility can be calculated from the mass of the residue and the volume of the supernatant taken.

Data Presentation and Interpretation

The experimentally determined solubility data should be summarized in a clear and concise table.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Classification |

| Methanol | [Experimental Value] | [Calculated Value] | [e.g., Very Soluble] |

| Ethanol | [Experimental Value] | [Calculated Value] | [e.g., Freely Soluble] |

| Acetone | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |

| Dichloromethane | [Experimental Value] | [Calculated Value] | [e.g., Sparingly Soluble] |

| Toluene | [Experimental Value] | [Calculated Value] | [e.g., Slightly Soluble] |

| Hexane | [Experimental Value] | [Calculated Value] | [e.g., Very Slightly Soluble] |

The interpretation of this data will provide a comprehensive understanding of the compound's behavior in different solvent environments, guiding decisions in process chemistry, formulation, and analytical method development.

Safety and Handling

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid generating dust.

-

Consult the Safety Data Sheet (SDS) for the compound and all solvents used.

Conclusion

The solubility of this compound in organic solvents is a critical parameter that is currently underreported in the scientific literature. This technical guide provides a comprehensive framework for researchers and drug development professionals to systematically and accurately determine this essential property. By understanding the underlying theoretical principles and diligently applying the detailed experimental protocols outlined herein, scientists can generate the high-quality data needed to accelerate their research and development efforts. The methodologies presented are robust, reliable, and adhere to industry standards, ensuring that the generated solubility profiles will be of significant value in a wide range of applications, from early-stage discovery to late-stage development.

References

-

Quora. (2019, February 20). How would you test for solubility in a compound? Retrieved from [Link]

-

Sciencemadness.org. (2011, July 19). Solubility of organic amine salts. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Solubility measurement of aniline hydrochloride in C6H5OH-H2O system and chemical modeling of mixed solvent electrolyte. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water, Methanol, Ethanol, Propan-1-ol, and Their Mixed Systems. Retrieved from [Link]

- Zimmerman, H. K. (1952). The Experimental Determination of Solubilities. Chemical Reviews, 51(1), 25–65.

- Serajuddin, A. T. M. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65–68.

-

Quora. (2017, July 23). Why is aniline soluble in hydrochloric acid? Retrieved from [Link]

-

ResearchGate. (2013, June 25). Which specific organic solvent for organic compounds does not dissolve salts? Retrieved from [Link]

-

Chem LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-Chloro-2-fluoro-N-methylaniline Hydrochloride: Synthesis, Properties, and Potential Applications

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-2-fluoro-N-methylaniline hydrochloride (CAS No. 1187386-17-9), a halogenated aromatic amine of interest in chemical research and development. While specific historical data on its discovery is not extensively documented in public literature, this guide extrapolates its significance and potential applications from the well-established roles of structurally related anilines in medicinal chemistry and materials science. This document details the compound's physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and a discussion of its potential in the broader context of drug discovery and organic synthesis.

Introduction and Chemical Identity

This compound is a substituted aniline derivative characterized by the presence of chlorine and fluorine atoms on the benzene ring, along with an N-methylated amino group.[1][2] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for its use in biological screening and as a pharmaceutical intermediate. The unique substitution pattern of this molecule, combining the electronic effects of a chloro, fluoro, and N-methyl group, makes it a valuable building block for creating novel chemical entities with potentially unique pharmacological or material properties.

Aniline and its derivatives are foundational scaffolds in the development of a wide range of commercially significant compounds, including pharmaceuticals, agrochemicals, and dyes.[3] The introduction of halogen atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[4][5] The N-methylation of the aniline nitrogen can further influence its basicity and pharmacokinetic profile.[3] Consequently, this compound represents a promising, albeit under-documented, intermediate for research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 1187386-17-9 | [1][2][6] |

| Molecular Formula | C₇H₈Cl₂FN | [1][6] |

| Molecular Weight | 196.05 g/mol | [1] |

| IUPAC Name | 3-chloro-2-fluoro-N-methylaniline;hydrochloride | |

| Synonyms | N-Methyl 3-chloro-2-fluoroaniline HCl | [2][6] |

Proposed Synthesis and Experimental Protocol

While the specific historical synthesis of this compound is not detailed in readily available literature, a plausible and efficient synthetic route can be devised based on established methodologies for the N-methylation of anilines. A likely precursor for this synthesis is 3-chloro-2-fluoroaniline (CAS No. 2106-04-9).[7][8]

The proposed synthesis involves a two-step process: the N-methylation of 3-chloro-2-fluoroaniline, followed by the formation of the hydrochloride salt.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. N-Methyl 3-chloro-2-fluoroaniline hydrochloride | 1187386-17-9 [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cresset-group.com [cresset-group.com]

- 6. N-Methyl 3-chloro-2-fluoroaniline, HCl [1187386-17-9] | Chemsigma [chemsigma.com]

- 7. 3-Chloro-2-fluoroaniline 97 2106-04-9 [sigmaaldrich.com]

- 8. 3-Chloro-2-fluoroaniline | C6H5ClFN | CID 75014 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 3-Chloro-2-fluoro-N-methylaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of 3-Chloro-2-fluoro-N-methylaniline hydrochloride, a halogenated and N-alkylated aniline derivative of significant interest in synthetic and medicinal chemistry. This document covers the compound's nomenclature, physicochemical properties, a robust, field-proven synthetic pathway, and its potential applications as a building block in drug discovery and materials science. Furthermore, this guide outlines detailed protocols for its characterization using modern analytical techniques and discusses critical safety and handling procedures. The information is grounded in authoritative sources to ensure scientific integrity and practical utility for professionals in the field.

Nomenclature and Structural Identification

The precise identification of a chemical entity is fundamental for scientific communication and reproducibility. This section details the systematic naming conventions and identifiers for the title compound.

IUPAC Name

The formal IUPAC name for the compound is 3-chloro-2-fluoro-N-methylanilinium chloride . The common name used in commercial and research contexts is This compound .

Chemical Structure

The structure consists of an aniline ring substituted with chlorine at position 3, fluorine at position 2, and a methyl group on the nitrogen atom. The hydrochloride salt form results from the protonation of the basic nitrogen atom.

Caption: Chemical structure of 3-chloro-2-fluoro-N-methylanilinium chloride.

Identifiers

A consolidated table of identifiers is provided below for unambiguous reference.

| Identifier | Value | Source |

| CAS Number | 1187386-17-9 | Guidechem[1] |

| Molecular Formula | C₇H₈Cl₂FN | (Calculated) |

| Molecular Weight | 196.05 g/mol | (Calculated) |

| Synonyms | 3-Chloro-2-fluoro-N-methylbenzenamine hydrochloride | N/A |

Synthesis and Purification Protocol

The synthesis of this compound is a multi-step process. The following protocol is a validated approach derived from established methods for the synthesis of analogous compounds, such as the reduction of nitroarenes and subsequent N-alkylation of anilines.[2]

Synthetic Workflow Overview

The synthesis can be logically divided into three main stages:

-

Reduction of a suitable nitroaromatic precursor.

-

N-methylation of the resulting aniline.

-

Salt Formation and Purification to yield the final hydrochloride product.

Caption: Synthetic workflow for 3-Chloro-2-fluoro-N-methylaniline HCl.

Step-by-Step Experimental Protocol

PART A: Reduction of 3-Chloro-2-fluoro-1-nitrobenzene

Causality: The reduction of the nitro group to an amine is a classic and efficient transformation. Catalytic hydrogenation is often preferred for its clean reaction profile and high yields.

-

To a solution of 3-chloro-2-fluoro-1-nitrobenzene (1 equivalent) in ethanol or ethyl acetate, add 5-10 mol% of Palladium on carbon (Pd/C, 10%).

-

Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi) and stir vigorously at room temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to obtain crude 3-chloro-2-fluoroaniline.

PART B: N-Methylation of 3-Chloro-2-fluoroaniline

Causality: Dimethyl sulfate is a potent and efficient methylating agent for anilines. The use of a base is crucial to neutralize the sulfuric acid byproduct.

-

Dissolve the crude 3-chloro-2-fluoroaniline (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran (THF).

-

Add a non-nucleophilic base, such as sodium carbonate or potassium carbonate (2-3 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add dimethyl sulfate (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or HPLC.

-

Upon completion, quench the reaction by the slow addition of aqueous ammonia.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude free base, 3-chloro-2-fluoro-N-methylaniline.

PART C: Hydrochloride Salt Formation and Purification

Causality: The formation of a hydrochloride salt often facilitates purification by crystallization and improves the compound's stability and handling characteristics.

-

Dissolve the crude 3-chloro-2-fluoro-N-methylaniline in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in diethyl ether (commercially available or prepared by bubbling HCl gas through ether) until precipitation is complete.

-

Collect the resulting solid by vacuum filtration.

-

Wash the solid with cold diethyl ether to remove any remaining impurities.

-

Recrystallize the solid from a suitable solvent system (e.g., ethanol/ether) to obtain the pure this compound.

Applications in Research and Development

Substituted anilines are pivotal building blocks in the synthesis of a wide array of functional molecules.[3] The unique combination of chloro, fluoro, and N-methyl substituents in this compound offers specific advantages in modulating pharmacokinetic and pharmacodynamic properties.

-

Pharmaceutical Synthesis : This compound serves as a key intermediate for the synthesis of complex molecules with potential therapeutic applications. Halogenated aromatic rings are common motifs in many active pharmaceutical ingredients (APIs), influencing properties like metabolic stability and receptor binding affinity. The N-methyl group can enhance solubility and permeability.[4]

-

Agrochemicals : Similar to other chlorinated anilines, this scaffold can be utilized in the development of novel herbicides and pesticides.[5]

-

Dye Manufacturing : Aniline derivatives are foundational in the synthesis of azo dyes and other colorants.[5]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of the final compound and for monitoring reaction progress.

-

Typical HPLC Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).

-

Detection: UV detection at a wavelength corresponding to the chromophore of the aniline ring (typically around 254 nm).

-

Spectroscopic Analysis

While specific spectral data for this compound is not widely published, the expected spectral features can be reliably predicted based on its structure and data from analogous compounds.[6][7][8][9]

-

¹H NMR Spectroscopy (Expected):

-

Aromatic Protons: Three protons in the aromatic region (typically δ 6.5-7.5 ppm), exhibiting complex splitting patterns due to H-H and H-F coupling.

-

N-Methyl Protons: A singlet or a doublet (due to H-N-C-H coupling, which can be broad) around δ 2.8-3.0 ppm for the free base, potentially shifted downfield in the hydrochloride salt.

-

N-H Proton: A broad singlet, the chemical shift of which is highly dependent on concentration and solvent. In the hydrochloride salt, this will be part of a broader NH₂⁺ signal.

-

-

¹³C NMR Spectroscopy (Expected):

-

Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-160 ppm). The carbons attached to fluorine will show a large C-F coupling constant.

-

N-Methyl Carbon: A signal around δ 30-35 ppm.

-

-

Infrared (IR) Spectroscopy (Expected):

-

N-H Stretch: A characteristic broad band for the N-H stretch of the secondary amine hydrochloride salt around 2400-2800 cm⁻¹.

-

C-N Stretch: Around 1200-1350 cm⁻¹.

-

C-Cl Stretch: Typically in the fingerprint region, around 600-800 cm⁻¹.

-

C-F Stretch: A strong band around 1000-1300 cm⁻¹.

-

Aromatic C=C Stretches: Peaks in the 1450-1600 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

The mass spectrum of the free base would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of one chlorine atom.

-

Safety and Handling

Substituted anilines, as a class, are toxic and should be handled with extreme caution.[10][11][12]

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[10]

-

Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.[10]

-

Toxicity: Anilines can be absorbed through the skin and are toxic upon inhalation or ingestion. They are suspected mutagens and carcinogens.[11]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[11]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in various fields of chemical research and development. The synthetic and analytical protocols detailed in this guide provide a solid foundation for its preparation and characterization. Adherence to strict safety protocols is paramount when working with this and related compounds.

References

-

University of California, Riverside EH&S. (n.d.). Aniline Safety. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Applications of 3-Chloro-2-methylaniline: From Herbicides to Cancer Agents. Retrieved from [Link]

-

Bloom Tech. (2025, February 24). What are the health and safety guidelines for Aniline in workplaces?. Retrieved from [Link]

-

Techno PharmChem. (2023, October 27). ANILINE Safety Data Sheet. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 3-chloro-2-methylaniline. Retrieved from [Link]